molecular formula C6H6Br2N2O B14272494 4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide CAS No. 132911-44-5

4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B14272494
CAS No.: 132911-44-5
M. Wt: 281.93 g/mol
InChI Key: AYBCFAOTERWENJ-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that belongs to the pyrrole family. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyrrole ring, a methyl group attached to the nitrogen atom, and a carboxamide group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide typically involves the bromination of N-methyl-1H-pyrrole-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer brominating agents and solvents may also be considered to minimize environmental impact and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both bromine atoms and the N-methyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

132911-44-5

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

4,5-dibromo-N-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C6H6Br2N2O/c1-9-6(11)4-2-3(7)5(8)10-4/h2,10H,1H3,(H,9,11)

InChI Key

AYBCFAOTERWENJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N1)Br)Br

Origin of Product

United States

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